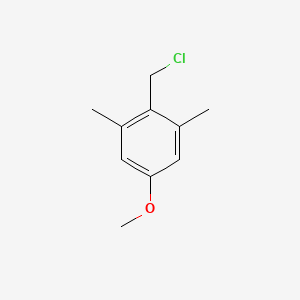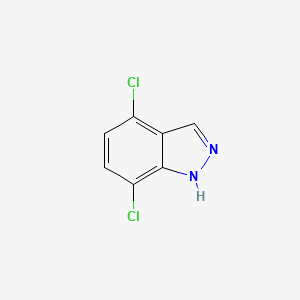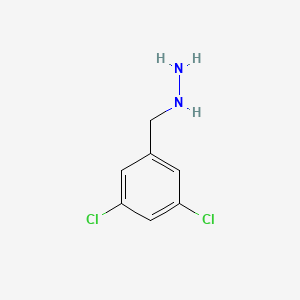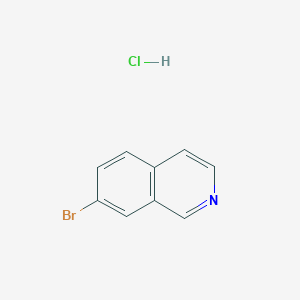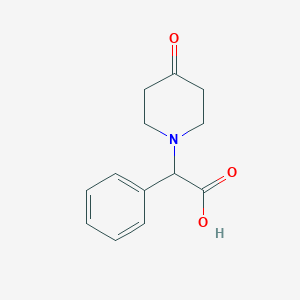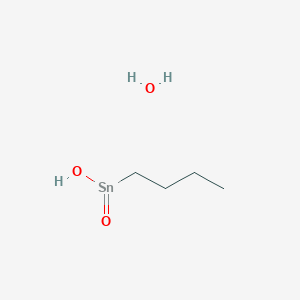
Butyltin hydroxide oxide hydrate
Overview
Description
Mechanism of Action
Target of Action
Butyltin hydroxide oxide hydrate is primarily used as a cross-linking agent in coatings and polymers . It also serves as a catalyst for the production of polyols, fatty esters, and fatty acids .
Mode of Action
The compound interacts with its targets by facilitating the formation of chemical bonds between polymer chains . This cross-linking action enhances the properties of the resulting materials, making them more durable and resistant to various environmental factors .
Biochemical Pathways
This compound is involved in the synthesis of 1,3,2-oxathiastannolane derivatives . It’s also used in the preparation of polyethylene oxide (PEO) ionomer , specifically PEO600/sulphoisophthalate Na ionomer , and sulfonated copolyester (SPE) polymers .
Result of Action
The primary result of this compound’s action is the formation of cross-linked polymers . These materials exhibit improved durability and resistance to environmental factors, making them suitable for use in various applications, including coatings .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of cross-linking may be affected by temperature, pH, and the presence of other chemicals
Biochemical Analysis
Biochemical Properties
It is known that organotin compounds, such as Butyltin hydroxide oxide hydrate, can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and depends on the specific biochemical context.
Molecular Mechanism
It is known that organotin compounds can have various effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
Butyltin hydroxide oxide hydrate can be synthesized through the hydrolysis of butyltin trichloride in the presence of water. The reaction typically involves the following steps:
- Dissolution of butyltin trichloride in an organic solvent.
- Addition of water to the solution under controlled conditions.
- Isolation and purification of the resulting this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Butyltin hydroxide oxide hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form butyltin oxide.
Reduction: It can be reduced to form butyltin hydride.
Substitution: It can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles such as halides and alkoxides are commonly used.
Major Products Formed
Oxidation: Butyltin oxide.
Reduction: Butyltin hydride.
Substitution: Various butyltin derivatives depending on the nucleophile used.
Scientific Research Applications
Butyltin hydroxide oxide hydrate has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Butyltin trichloride: A precursor in the synthesis of butyltin hydroxide oxide hydrate.
Dibutyltin oxide: Another organotin compound with similar applications.
Triphenyltin hydroxide: Used in similar catalytic applications.
Uniqueness
This compound is unique due to its specific molecular structure, which allows it to act as a versatile catalyst in various chemical reactions. Its ability to form stable complexes with different nucleophiles makes it valuable in both industrial and research settings .
Properties
IUPAC Name |
butyl-hydroxy-oxotin;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9.2H2O.O.Sn/c1-3-4-2;;;;/h1,3-4H2,2H3;2*1H2;;/q;;;;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBNBFLVBJDYEFE-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](=O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12O3Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20583603 | |
| Record name | Butyl(hydroxy)stannanone--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20583603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
336879-56-2 | |
| Record name | Butyl(hydroxy)stannanone--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20583603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Methoxybenzo[d][1,3]dioxol-4-amine](/img/structure/B1603545.png)
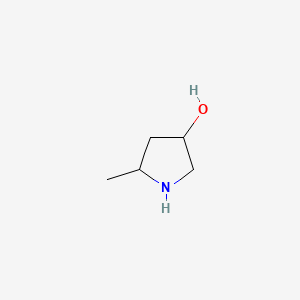
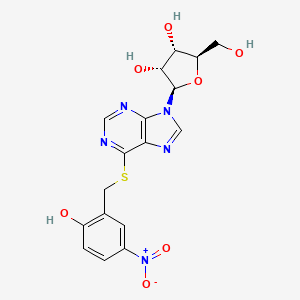
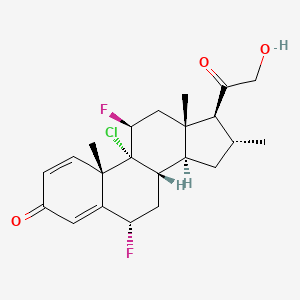
![Tetrasodium;4-[10,15,20-tris(4-sulfonatophenyl)-21,24-dihydroporphyrin-5-yl]benzenesulfonate;dodecahydrate](/img/structure/B1603551.png)
